molecular formula C7H11N3O B13091877 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole

Cat. No.: B13091877
M. Wt: 153.18 g/mol
InChI Key: FTGNXJZIBBVHJD-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is a compound that combines the structural features of azetidine and imidazole Azetidine is a four-membered nitrogen-containing heterocycle, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole typically involves the reaction of azetidine derivatives with imidazole derivatives. One common method is the alkylation of azetidine with an imidazole-containing alkyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the azetidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-1H-imidazole is unique due to the presence of both azetidine and imidazole rings, which confer distinct chemical reactivity and biological activity. The combination of these two heterocycles allows for the exploration of new chemical space and the development of compounds with novel properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-1H-imidazole

InChI

InChI=1S/C7H11N3O/c1-2-10-7(9-1)5-11-6-3-8-4-6/h1-2,6,8H,3-5H2,(H,9,10)

InChI Key

FTGNXJZIBBVHJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NC=CN2

Origin of Product

United States

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